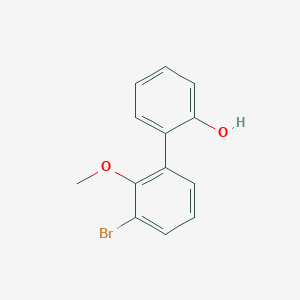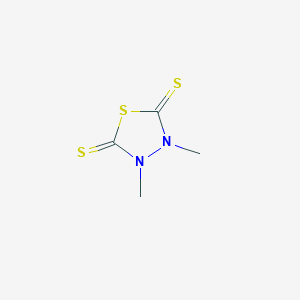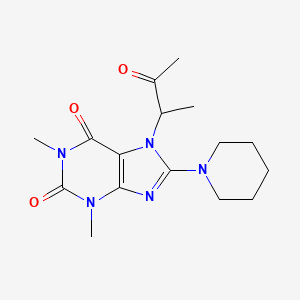
4-((2,3-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,3-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound known for its diverse applications in scientific research. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is often used in various chemical and biological studies due to its unique properties.
Métodos De Preparación
The synthesis of 4-((2,3-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid or sulfuric acid. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-((2,3-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For example, it may inhibit certain enzymes or interact with specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds include other triazole derivatives, such as:
- 4-((2,3-Dichlorobenzylidene)amino)benzonitrile
- 2-(((2-(2,3-Dichlorobenzylidene)hydrazino)(oxo)ac)amino)-N-(4-methylphenyl)benzamide
These compounds share structural similarities but may differ in their specific chemical properties and applications.
Propiedades
Fórmula molecular |
C16H12Cl2N4OS |
|---|---|
Peso molecular |
379.3 g/mol |
Nombre IUPAC |
4-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4OS/c17-13-8-4-5-11(15(13)18)9-19-22-14(20-21-16(22)24)10-23-12-6-2-1-3-7-12/h1-9H,10H2,(H,21,24)/b19-9+ |
Clave InChI |
QQOSXFAHSREJCN-DJKKODMXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Chlorophenyl)[2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11975351.png)
![(5E)-5-[4-(Allyloxy)benzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975360.png)
![5-bromo-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11975361.png)



![9-Bromo-2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975382.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11975390.png)



![ethyl 2,4-dimethyl-5-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B11975430.png)
